molecular formula C16H16O4 B1604346 (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone CAS No. 94709-12-3

(3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone

Cat. No. B1604346
CAS RN: 94709-12-3
M. Wt: 272.29 g/mol
InChI Key: ZICXUWQPVOZNHU-UHFFFAOYSA-N
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Description

(3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone, also known as DMPM, is a compound belonging to the class of phenylmethanones. It is a versatile intermediate that has been used in numerous chemical syntheses, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. DMPM has also been used in the development of new materials, such as nanomaterials, and in the development of new catalysts for organic synthesis. DMPM is an important compound for scientists due to its wide range of applications in chemistry and other fields.

Scientific Research Applications

Application 1: Azo-Coupling Reaction

  • Summary of the Application: The compound 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol, which is structurally similar to the compound you mentioned, was synthesized by an azo-coupling reaction between 3,5-dimethoxyphenol and 4-methoxy benzenediazonium tetrafluoroborate .
  • Methods of Application or Experimental Procedures: The reaction was performed in acetonitrile at 80 °C. The progress of the reaction was monitored by Thin Layer Chromatography (TLC), and a solid precipitate was observed .
  • Results or Outcomes: The newly synthesized compound was characterized based on 1H NMR, 13C NMR, ESI-MS, UV-Vis, and FT-IR .

Application 2: Catalyst for Carbocyanation of Alkynes

  • Summary of the Application: Tris(4-methoxy-3,5-dimethylphenyl)phosphine, another compound that is structurally similar to the one you mentioned, is used as a catalyst for the carbocyanation of alkynes .

properties

IUPAC Name

(3,5-dimethoxyphenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-13-6-4-11(5-7-13)16(17)12-8-14(19-2)10-15(9-12)20-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICXUWQPVOZNHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640559
Record name (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone

CAS RN

94709-12-3
Record name (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Aluminum chloride (2.20 g, 16.5 mmol) was added to a stirred mixture of anisole (1.63 ml, 15.0 mmol) in anhydrous methylene chloride (20 ml) in an ice bath. Then a solution of 3,5-dimethoxybenzoyl chloride (3.01 g, 15.0 mmol) in anhydrous methylene chloride (10 ml) was added. The mixture was allowed to warm up to rt, then refluxed overnight. After cooling down to rt, the mixture was poured to ice water (50 ml), stirred for 20 min., and extracted with methylene chloride (3×50 ml). The combined organic extracts were washed with sat. NaHCO3 (3×50 ml), H2O (2×50 ml), brine (50 ml), dried over MgSO4, filtered and concentrated in vacuo to an oil, which was purified via flash column chromatography (10% EtOAc in hexane) to give (3,5-dimethoxy-phenyl)-(4-methoxy-phenyl)-methanone as a yellow solid (3.11 g, 76%): mp, 90-92° C.; 1HNMR (CDCl3) δ 7.85 (d, J=8.0 Hz, 2H, Ar), 6.96 (d, J=9.0 Hz, 2H, Ar), 6.88 (d, J=2.3 Hz, 2H, Ar), 6.65 (d, J=2.4 Hz, 1H, Ar), 3.89 (s, 3H, OCH3), 3.83 (s, 6H, 2OCH3). The product was carried over to the next step.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.01 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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